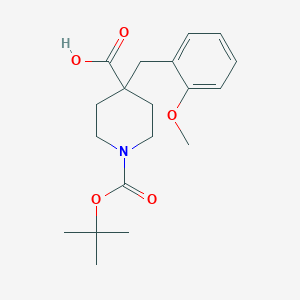

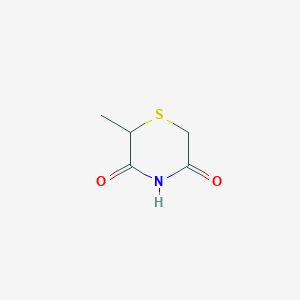

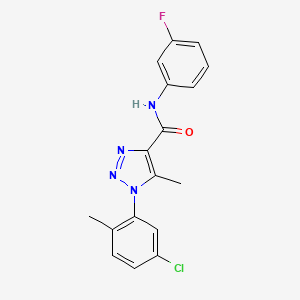

N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1,3-dioxoisoindolin-4-yl)acetamide” is a chemical compound with diverse applications in scientific research . It is an impurity of Apremilast, an oral phosphodiesterase 4 inhibitor used for treating psoriatic arthritis .

Synthesis Analysis

The compound can be synthesized by reacting N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with different aliphatic aromatic and heterocyclic amines under catalyst-free conditions using water as an eco-friendly solvent . This process involves simple work-up with high yields .Molecular Structure Analysis

The molecular structure of the compound was confirmed by their FTIR, 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis

The compound can react with different aliphatic aromatic and heterocyclic amines under catalyst-free conditions using water as a solvent .Scientific Research Applications

Rhodium(III)-catalyzed Chemodivergent Annulations

Research has shown that N-methoxybenzamides, when combined with sulfoxonium ylides via Rhodium(III)-catalyzed C-H activation, lead to chemodivergent and redox-neutral annulations. This process highlights the compound's role in facilitating innovative catalytic reactions, underscoring its importance in synthetic chemistry for creating diverse molecular structures with potential applications in drug development and material science (Xu et al., 2018).

Antibacterial and Antifungal Activities

Another study explored the creation of potent inhibitors of the bacterial cell division protein FtsZ, starting from 3-methoxybenzamide derivatives. These inhibitors demonstrated significant antibacterial properties, with improved pharmaceutical properties over their precursors. This research highlights the potential pharmaceutical applications of N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide derivatives in combating bacterial infections (Haydon et al., 2010).

Sigma-2 Receptor Probes

In the field of neurology and oncology, derivatives of this compound have been utilized as sigma-2 receptor probes. This application is crucial for the in vitro study of sigma-2 receptors, offering insights into the pharmacological profile of various compounds and their potential therapeutic applications in treating cancer and neurological disorders (Xu et al., 2005).

Pharmaceutical Property Enhancement

The compound has also been used as a core structure for enhancing the pharmaceutical properties of antistaphylococcal compounds. By exploring the structure-activity relationships of analogues, researchers have identified derivatives with potent antibacterial activities and improved drug-like properties, indicating the compound's versatility in drug development (Patel & Dhameliya, 2010).

Anti-Tuberculosis Agents

Furthermore, derivatives of this compound have been synthesized as potential anti-tuberculosis agents. These derivatives, developed through green synthesis methods, represent a novel class of compounds with significant therapeutic potential against tuberculosis (Reddy et al., 2014).

Mechanism of Action

Target of Action

The primary target of N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide is Tumor Necrosis Factor-alpha (TNF-α) . TNF-α is a pro-inflammatory cytokine that plays a crucial role in controlling several pathways, including anti-angiogenic, anti-inflammatory, and immuno-modulatory pathways .

Mode of Action

This compound interacts with TNF-α, leading to its inhibition . This interaction results in the suppression of the inflammatory cascade controlled by TNF-α .

Biochemical Pathways

The compound affects the TNF-α pathway, which is a key regulator of the inflammatory response . By inhibiting TNF-α, the compound can modulate several downstream effects, including reducing inflammation and modulating immune responses .

Result of Action

The inhibition of TNF-α by this compound can lead to significant molecular and cellular effects. For instance, one of the synthesized compounds showed potent activity against TNF-α with 78% inhibition at a 10 μM concentration . This suggests that these compounds could be valuable leads against diseases where TNF-α plays a significant role, such as in certain inflammatory and autoimmune diseases .

Action Environment

The synthesis of this compound derivatives was developed under catalyst-free conditions using water as an eco-friendly solvent . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as the presence of water and the absence of a catalyst .

properties

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c1-22-10-7-5-9(6-8-10)14(19)17-12-4-2-3-11-13(12)16(21)18-15(11)20/h2-8H,1H3,(H,17,19)(H,18,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKZHALPOGUEHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

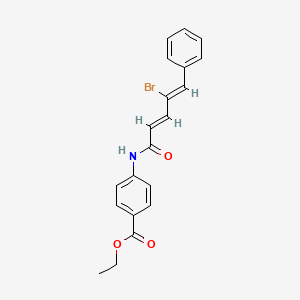

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2361877.png)

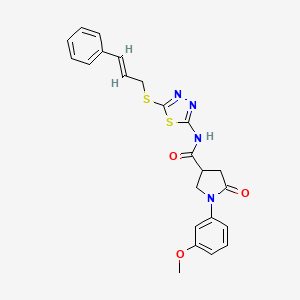

![N-cyclopentyl-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2361878.png)

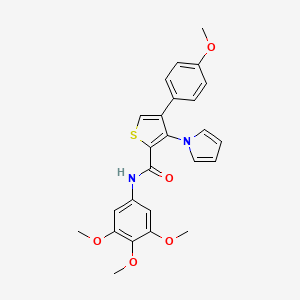

![3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2361881.png)

![(E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)but-2-enamide](/img/structure/B2361883.png)